Product packaging for Bromopyruvic Acid(Cat. No.:CAS No. 1113-59-3)

Bromopyruvic Acid

Numéro de catalogue: B1662131
Numéro CAS: 1113-59-3
Poids moléculaire: 166.96 g/mol
Clé InChI: PRRZDZJYSJLDBS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of 3-Bromopyruvic Acid as a Research Probe and Modulator

3-Bromopyruvic acid (3-BrPA), a halogenated synthetic analog of pyruvate (B1213749), has become a prominent molecule in metabolic research. mdpi.com It functions as a potent alkylating agent, reacting with nucleophilic groups on proteins, particularly the thiol groups of cysteine residues. mdpi.comiiarjournals.org This reactivity allows it to inhibit the function of several key metabolic enzymes, making it an invaluable tool for studying cellular energy pathways. mdpi.commdpi.com

The investigation of 3-bromopyruvic acid's biological effects began with its characterization as an alkylating agent. mdpi.com However, its significance in the field of metabolic research surged following landmark studies in the early 2000s. Research from the laboratory of Dr. Peter Pedersen at Johns Hopkins University was pivotal, demonstrating that 3-BrPA could effectively target the unique metabolic profile of cancer cells. nih.govresearchgate.net The first major antitumor study of 3-BrPA was reported in 2001, showing that it could kill hepatocellular carcinoma cells by inhibiting both glycolysis and mitochondrial respiration. nih.govmdpi.com Subsequent research demonstrated its ability to selectively destroy tumor cells in animal models, solidifying its status as a key compound for investigating cancer metabolism. nih.govresearchgate.netresearchgate.net These foundational studies established 3-BrPA as a powerful inhibitor of energy metabolism and sparked global interest in its potential as a research probe. researchgate.net

Current research on 3-BrPA continues to explore its mechanisms and applications. It is widely recognized as a potent inhibitor of hexokinase-II (HK2), the first rate-limiting enzyme in the glycolytic pathway, which is often overexpressed and bound to the mitochondria in cancer cells. mdpi.comresearchgate.netkodiscovery.org By inhibiting HK2, 3-BrPA not only blocks glycolysis but can also induce apoptosis. mdpi.comnih.gov

Beyond HK2, research has identified several other targets of 3-BrPA, highlighting its pleiotropic effects on cell metabolism. These targets include other glycolytic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and lactate (B86563) dehydrogenase (LDH), as well as key enzymes in mitochondrial respiration and glutaminolysis. iiarjournals.orgmdpi.comresearchgate.net

Table 1: Key Metabolic Enzymes Investigated as Targets of 3-Bromopyruvic Acid

Enzyme/Complex Metabolic Pathway Reported Effect of 3-BrPA Reference(s)
Hexokinase II (HK2) Glycolysis Potent inhibition, leading to ATP depletion and apoptosis. mdpi.commdpi.comkodiscovery.orgnih.govresearchgate.net
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Glycolysis Inhibition, contributing to the blockage of the glycolytic pathway. iiarjournals.orgmdpi.comresearchgate.netnih.gov
Succinate (B1194679) Dehydrogenase (SDH/Complex II) Tricarboxylic Acid (TCA) Cycle & Oxidative Phosphorylation Inhibition, impairing mitochondrial respiration and ATP production. mdpi.comiiarjournals.orgmdpi.com
Lactate Dehydrogenase (LDH) Fermentation Inhibition, blocking the conversion of pyruvate to lactate. mdpi.com
Pyruvate Dehydrogenase (PDH) TCA Cycle Link Inhibition, reducing the conversion of pyruvate to acetyl-CoA. iiarjournals.org
Isocitrate Dehydrogenase (IDH) Tricarboxylic Acid (TCA) Cycle Inhibition, affecting TCA cycle function. iiarjournals.org

| α-Ketoglutarate Dehydrogenase | Tricarboxylic Acid (TCA) Cycle | Inhibition, disrupting a key step in the TCA cycle. | iiarjournals.org |

Contemporary frontiers of 3-BrPA research include its use in combination with other investigational agents to create synergistic effects and its application in studying a wide array of cancer types, including those known to be resistant to other treatments. anticancer360.com Studies have shown its efficacy in various cancer cell lines, often correlating with the cells' dependence on glycolysis. nih.govresearchgate.net

Table 2: Examples of Research Findings on 3-Bromopyruvic Acid in Different Cancer Cell Lines

Cell Line Cancer Type Key Research Finding Reference(s)
AS-30D Hepatocellular Carcinoma 3-BrPA killed cells by inhibiting both glycolysis and mitochondrial respiration. nih.govmdpi.com
Panc-1 / Panc-2 Pancreatic Cancer 3-BrPA inhibited cell growth by disrupting the interaction between HK2 and VDAC1, leading to mitochondrial damage. researchgate.netkodiscovery.orgresearchgate.net
HCC1143 Triple-Negative Breast Cancer (TNBC) 3-BrPA inhibited cell proliferation by downregulating c-Myc and HK2 expression, showing greater effect than in non-TNBC cells. nih.gov
HepG2 Hepatocellular Carcinoma 3-BrPA was shown to inhibit not only glycolysis but also glutaminolysis and the TCA cycle. iiarjournals.org
MDA-MB-231 Invasive Breast Cancer 3-BrPA was more toxic to these highly invasive cells compared to non-invasive MCF-7 cells, causing a significant decrease in ATP and glutathione (B108866). researchgate.net

| Multiple Myeloma (MM) cells | Multiple Myeloma | 3-BrPA was found to be effective in MM cell lines, helping to elucidate its anticancer mechanisms. | mdpi.com |

The compound's ability to deplete cellular glutathione (GSH) and induce oxidative stress is another active area of investigation, suggesting that its mechanisms of action extend beyond direct enzyme inhibition to disrupting cellular redox balance. mdpi.comnih.govnih.gov As a research tool, 3-BrPA continues to be instrumental in unraveling the complexities of metabolic reprogramming in disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3BrO3 B1662131 Bromopyruvic Acid CAS No. 1113-59-3

Propriétés

IUPAC Name

3-bromo-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRZDZJYSJLDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040940
Record name 3-Bromo-2-oxopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-59-3
Record name Bromopyruvic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1113-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromopyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromopyruvate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name bromopyruvic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bromopyruvic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 3-bromo-2-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Bromo-2-oxopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-oxopropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.915
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOPYRUVATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63JMV04GRK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action and Cellular Target Identification of 3 Bromopyruvic Acid

Direct Enzymatic Inhibition and Modulation

3-Bromopyruvic acid (3-BrPA), a halogenated analog of pyruvate (B1213749), functions as a potent alkylating agent that targets key metabolic pathways within cells. nih.gov Its primary mechanism involves the inhibition of enzymes crucial for glycolysis, a metabolic pathway of heightened importance in many cancer cells. nih.govnih.gov This is achieved through the irreversible covalent modification, specifically pyruvylation, of nucleophilic residues like cysteine within the active sites of these enzymes. nih.govnih.gov

Glycolytic Pathway Enzyme Targets

Hexokinase II (HKII) is a pivotal enzyme in glycolysis, catalyzing the first committed step of glucose metabolism. In many cancer cells, HKII is overexpressed and strategically bound to the outer mitochondrial membrane via the voltage-dependent anion channel (VDAC). nih.govnih.gov This association provides a direct link to mitochondrial ATP and confers a survival advantage. nih.gov

3-Bromopyruvic acid is a recognized inhibitor of HKII. nih.govresearchgate.net The interaction is multifaceted; not only does 3-BrPA inhibit the catalytic activity of HKII, but it also induces a covalent modification of the HKII protein. nih.govmdpi.com This modification directly triggers the dissociation of HKII from the mitochondria. nih.govnih.gov The detachment of HKII is a critical event, as it can promote the release of apoptosis-inducing factors from the mitochondria, ultimately leading to programmed cell death. nih.govresearchgate.net Studies have shown a positive correlation between the cellular expression levels of HKII and the sensitivity of cells to 3-BrPA, confirming HKII as a significant target. aacrjournals.org For instance, incubating HL-60 cells with 100.0 µM of 3-BrPA leads to a notable dissociation of HKII from the mitochondria. researchgate.net

It has also been suggested that 3-BrPA disrupts a protein complex involving HKII and apoptosis-inducing factor (AIF), contributing to its release from the mitochondria. nih.govaacrjournals.org

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is another central enzyme in glycolysis that has been identified as a primary target of 3-bromopyruvic acid. nih.gov GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. nih.gov The inhibitory mechanism of 3-BrPA involves the alkylation, or more specifically, the pyruvylation, of the catalytic cysteine residue (Cys-152 in humans) in the enzyme's active site. nih.govnih.gov

This irreversible modification of the sulfhydryl group of the cysteine residue blocks the enzyme's function, leading to a halt in the glycolytic pathway and a subsequent depletion of intracellular ATP. nih.gov Studies utilizing radiolabeled 3-BrPA have confirmed that GAPDH is the principal intracellular protein target for pyruvylation, which directly results in the inhibition of its enzymatic activity and contributes to cell death. nih.gov The inhibition of GAPDH by 3-BrPA has been observed to be around 60% in HepG2 cells treated with 100 μM of the compound.

Phosphoglycerate kinase (PGK) is the enzyme responsible for the first ATP-generating step in glycolysis, transferring a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP. Research has demonstrated that 3-bromopyruvic acid also inhibits the activity of PGK. researchgate.net In extracts from HepG2 cells, treatment with 150 μM 3-BrPA for 30 minutes resulted in an approximate 75% loss of PGK activity. nih.govmdpi.com This inhibition further disrupts the energy-producing capacity of the glycolytic pathway. Studies on HepG2 cells showed that 100 μM 3-BrPA could inhibit PGK activity by about 60%.

Investigations have confirmed that 3-bromopyruvic acid also targets other key enzymes in the lower part of the glycolytic pathway, including lactate (B86563) dehydrogenase (LDH) and pyruvate kinase (PK). nih.govnih.gov LDH is crucial for cancer cells under anaerobic conditions, as it regenerates NAD+ by converting pyruvate to lactate, thereby sustaining a high glycolytic rate. nih.gov Pyruvate kinase catalyzes the final, irreversible step of glycolysis, producing ATP and pyruvate.

3-BrPA, being a structural analog of pyruvate and lactate, effectively inhibits both LDH and PK. nih.govresearchgate.netnih.gov The inhibition of these enzymes further cripples the cell's ability to generate ATP and maintain metabolic homeostasis. nih.govnih.gov

The reactive nature of 3-bromopyruvic acid as a potent alkylating agent suggests that its inhibitory effects may extend to other glycolytic enzymes beyond the most well-documented targets. nih.gov As a molecule that readily reacts with nucleophilic groups like the thiol groups of cysteine residues, it has the potential to interact with and inhibit a wide spectrum of enzymes. nih.gov While HKII, GAPDH, PGK, and LDH are considered primary targets, 3-BrPA has also been noted to inhibit other enzymes involved in glucose metabolism. For instance, some studies have reported its inhibitory action on phosphofructokinase (PFK), though this is less consistently cited than its effects on other glycolytic enzymes. researchgate.netnih.gov The broad-spectrum inhibition across multiple points in the glycolytic pathway underscores the potent anti-glycolytic capability of 3-BrPA. researchgate.net

Interactive Data Table: Inhibition of Glycolytic Enzymes by 3-Bromopyruvic Acid

EnzymeCell Line/Source3-BrPA ConcentrationObserved EffectCitation
Hexokinase II (HKII) HL-60100 µMSignificant dissociation from mitochondria researchgate.net
GAPDH HepG2100 µM~60% inhibition
PGK HepG2150 µM~75% inhibition after 30 mins nih.govmdpi.com
PGK HepG2100 µM~60% inhibition

Mitochondrial Metabolism Enzyme Targets

3-Bromopyruvic acid (3-BrPA), a structural analog of pyruvic acid, exerts significant influence on cellular metabolism by targeting key mitochondrial enzymes. mdpi.commdpi.com Its alkylating properties enable it to covalently modify and inhibit the function of several proteins, particularly those with reactive cysteine residues. mdpi.comresearchgate.net This section details the inhibitory effects of 3-BrPA on crucial enzymes within the mitochondrial metabolic pathways.

Inhibition of Pyruvate Dehydrogenase (PDH) Complex Activity

The Pyruvate Dehydrogenase (PDH) complex, a critical gatekeeper of mitochondrial metabolism, is a primary target of 3-bromopyruvic acid. This multi-enzyme complex is responsible for the conversion of pyruvate into acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.

Research has demonstrated that 3-BrPA acts as an active-site-directed inhibitor of the pyruvate decarboxylase (E1) component of the PDH complex. nih.gov The inhibition is dependent on the cofactor thiamin pyrophosphate (TPP) and initially behaves as a competitive inhibitor with pyruvate. nih.gov Subsequently, it forms an irreversible covalent bond, likely with a thiol group of a cysteine residue within the enzyme's active site. nih.gov

In the intact PDH complex, 3-BrPA's inhibitory mechanism is more rapid and complex. It leads to the decarboxylation of 3-BrPA and the reductive bromoacetylation of lipoic acid residues on the dihydrolipoate (B1233209) acetyltransferase (E2) component. nih.gov This is followed by a reaction with the newly formed thiol groups, leading to the inactivation of the entire complex. nih.gov Studies have shown that 3-BrPA can inhibit PDH activity by approximately 75% in both liver and kidney mitochondria. iiarjournals.orgiiarjournals.org In platelets from type 2 diabetic patients, which exhibit higher baseline PDH activity, 0.1 mM of 3-BrPA was found to decrease the enzyme's activity by 59%. nih.gov This inhibition of PDH effectively curtails the entry of pyruvate into the TCA cycle, a pivotal step in cellular energy production. nih.gov

Table 1: Effect of 3-Bromopyruvic Acid on Pyruvate Dehydrogenase (PDH) Complex Activity

Tissue/Cell Type 3-BrPA Concentration % Inhibition of PDH Activity Reference
Liver Mitochondria 100 μM ~75% iiarjournals.orgiiarjournals.org
Kidney Mitochondria 100 μM ~75% iiarjournals.orgiiarjournals.org
HepG2 Cells Not specified ~50% iiarjournals.org
Platelets (Type 2 Diabetes) 0.1 mM 59% nih.gov
Platelets (Healthy) 0.1 mM 42% nih.gov
Tricarboxylic Acid (TCA) Cycle Enzyme Regulation (e.g., Succinate (B1194679) Dehydrogenase, Isocitrate Dehydrogenase, α-Ketoglutarate Dehydrogenase)

Beyond the PDH complex, 3-bromopyruvic acid directly targets and inhibits several key enzymes within the Tricarboxylic Acid (TCA) cycle, further disrupting mitochondrial respiration and energy production.

Succinate Dehydrogenase (SDH): Also known as Complex II of the electron transport chain, SDH is a major target of 3-BrPA. nih.govnih.gov Early research identified 3-BrPA as a potent irreversible inhibitor of SDH. brandeis.edu The inactivation kinetics are complex, suggesting a mechanism beyond simple active-site direction. brandeis.edu Studies in liver and kidney mitochondria have shown that 3-BrPA can inhibit SDH activity by as much as 90%. iiarjournals.orgiiarjournals.org This profound inhibition significantly impairs the electron transport chain and, consequently, ATP synthesis. mdpi.com

Isocitrate Dehydrogenase (IDH) and α-Ketoglutarate Dehydrogenase (αKGDH): Both IDH and αKGDH are crucial regulatory enzymes in the TCA cycle, and both are susceptible to inhibition by 3-BrPA. iiarjournals.orgiiarjournals.orgnih.gov In liver and kidney mitochondria, 100 μM of 3-BrPA inhibited αKGDH activity by approximately 75%. iiarjournals.orgiiarjournals.org In HepG2 cells, 3-BrPA treatment resulted in approximately 40% inhibition of IDH and 50% inhibition of αKGDH. iiarjournals.org The inhibition of these enzymes disrupts the flow of metabolites through the TCA cycle and can lead to an impairment of glutaminolysis, as the entry of glutamine-derived α-ketoglutarate into the cycle is dependent on their function. nih.gov

Table 2: Inhibition of TCA Cycle Enzymes by 3-Bromopyruvic Acid

Enzyme Tissue/Cell Type 3-BrPA Concentration % Inhibition Reference
Succinate Dehydrogenase (SDH) Liver Mitochondria 100 μM ~90% iiarjournals.orgiiarjournals.org
Succinate Dehydrogenase (SDH) Kidney Mitochondria 100 μM ~90% iiarjournals.orgiiarjournals.org
Succinate Dehydrogenase (SDH) HepG2 Cells Not specified ~70% iiarjournals.org
Isocitrate Dehydrogenase (IDH) HepG2 Cells Not specified ~40% iiarjournals.org
α-Ketoglutarate Dehydrogenase (αKGDH) Liver Mitochondria 100 μM ~75% iiarjournals.orgiiarjournals.org
α-Ketoglutarate Dehydrogenase (αKGDH) Kidney Mitochondria 100 μM ~75% iiarjournals.orgiiarjournals.org
α-Ketoglutarate Dehydrogenase (αKGDH) HepG2 Cells Not specified ~50% iiarjournals.org
Impairment of Mitochondrial Oxidative Phosphorylation (OXPHOS) Complexes

The inhibitory actions of 3-bromopyruvic acid on the PDH complex and TCA cycle enzymes have a direct and significant impact on the mitochondrial oxidative phosphorylation (OXPHOS) system, the primary source of cellular ATP. By limiting the supply of reducing equivalents (NADH and FADH2) from the TCA cycle, 3-BrPA indirectly curtails the activity of the electron transport chain.

Furthermore, research indicates that 3-BrPA directly affects the function of the OXPHOS complexes. Studies in liver mitochondria have shown that 3-BrPA strongly inhibits oxygen consumption dependent on substrates for Complex I and Complex II (SDH), with an inhibition of about 80%. iiarjournals.orgiiarjournals.org This suggests a direct inhibitory effect on Complex I, in addition to its well-documented inhibition of SDH (Complex II). iiarjournals.orgiiarjournals.org However, the activity of Complex IV appears to be preserved, as oxygen consumption can be restored with the addition of ascorbate/TMPD, a substrate for Complex IV. iiarjournals.orgiiarjournals.org The disruption of the electron transport chain by 3-BrPA leads to the generation of reactive oxygen species (ROS), contributing to mitochondrial dysfunction and damage. mdpi.commdpi.comnih.gov

Glutaminolysis Pathway Enzyme Targets (e.g., Glutamate (B1630785) Dehydrogenase)

Glutaminolysis, the metabolic pathway that utilizes glutamine as a fuel source, is also affected by 3-bromopyruvic acid, albeit indirectly in some cases. Glutamine is converted to glutamate, which is then converted to the TCA cycle intermediate α-ketoglutarate. nih.gov This process is catalyzed by enzymes such as glutamate dehydrogenase (GDH). nih.gov

While some initial reports suggested GDH as a target of 3-BrPA, more comprehensive studies have shown that at a concentration of 100 μM, 3-BrPA does not directly inhibit the activity of GDH. iiarjournals.orgiiarjournals.orgnih.gov However, the significant inhibition of TCA cycle enzymes, particularly isocitrate dehydrogenase and α-ketoglutarate dehydrogenase, leads to an impairment of glutaminolysis. nih.gov This is because the α-ketoglutarate produced from glutamine cannot be efficiently utilized by the inhibited TCA cycle. nih.gov Therefore, while not a direct inhibitor of the initial steps of glutaminolysis, 3-BrPA effectively disrupts this metabolic pathway downstream.

Inhibition of Other Metabolic Regulatory Enzymes

Tyrosine Phosphatase Activity Modulation

Recent research has uncovered a novel mechanism of action for 3-bromopyruvic acid involving the modulation of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play crucial roles in cellular signaling pathways by removing phosphate groups from tyrosine residues. frontiersin.org

Specifically, 3-BrPA has been shown to target and inhibit the activity of Low Molecular Weight Protein Tyrosine Phosphatase (LMWPTP) and Protein Tyrosine Phosphatase 1B (PTP1B) in platelets. nih.gov The inhibition of these phosphatases by 3-BrPA leads to a reduction in the activity of Src, a tyrosine kinase involved in platelet activation. nih.gov This finding suggests that the effects of 3-BrPA extend beyond metabolic enzymes to include the regulation of key signaling pathways. The catalytic mechanism of most tyrosine phosphatases involves a cysteine residue, making them susceptible to alkylation by 3-BrPA. frontiersin.org

Impact on Ribonuclease A and Macrophage Migration Inhibitory Factor (MIF)

Ribonuclease A (RNase A): The interaction between 3-bromopyruvic acid (3-BP) and bovine pancreatic ribonuclease A has been characterized as an irreversible, non-competitive inhibition. nih.gov A kinetic study of this interaction revealed that neither the substrate nor the product of the enzymatic reaction affects the binding of 3-BP to the enzyme. nih.gov This suggests that the inhibitor does not bind to the active site in the same manner as the substrate. The findings also indicate that the ionization state of the histidine residue at position 119 (His-119) may be consistent in both the enzyme-substrate and enzyme-product complexes, pointing to its potential involvement in the inactivation mechanism. nih.gov

Macrophage Migration Inhibitory Factor (MIF): Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine with a recognized enzymatic function as a tautomerase. nih.gov Specifically, it acts as a phenylpyruvate tautomerase, with p-hydroxyphenylpyruvate and phenylpyruvate being identified as natural substrates. nih.gov Given that 3-bromopyruvic acid is a structural analog of pyruvic acid, it is positioned as a potential inhibitor of MIF's enzymatic activity. nih.govnih.gov While direct studies specifically detailing the inhibition of MIF by 3-BP are not extensively documented in the searched literature, the exploration of small molecule inhibitors targeting MIF's tautomerase activity is an active area of research. nih.gov Various substrate analogs, such as those from the fluorosubstituted phenylpyruvic acid class, have been investigated as MIF inhibitors. nih.gov

Modulation of Ion Transport ATPases (e.g., Vacuolar H+ ATPase, Sarco/Endoplasmic Reticulum Ca2+ ATPase)

Vacuolar H+ ATPase (V-ATPase): 3-Bromopyruvic acid has been identified as an inactivator of the Vacuolar H+-ATPase (V-ATPase). nih.gov This enzyme is critical for the acidification of various intracellular compartments, including lysosomes. nih.govnih.gov Studies have shown that 3-BP causes a significant disruption of the pH gradients in these acidic compartments. nih.gov This effect on V-ATPase appears to precede severe cellular ATP depletion, indicating a direct action on the pump rather than a secondary consequence of metabolic collapse. nih.gov The inactivation mechanism likely involves the alkylation of an essential thiol group on the enzyme, as the presence of dithiothreitol (B142953) provides complete protection against this inactivation by 3-BP. nih.gov

Sarco/Endoplasmic Reticulum Ca2+ ATPase (SERCA): The sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) type 1 is another ion transporter targeted by 3-bromopyruvic acid. google.com Research on sarcoplasmic reticulum vesicles demonstrated that 3-BP significantly inhibits Ca2+ uptake activity. google.com Interestingly, at a concentration of 1mM, 3-BP did not inhibit the ATPase activity of SERCA, indicating that it uncouples the ATP hydrolysis from the calcium transport function of the pump. google.com This uncoupling leads to futile ATP consumption without the establishment of the calcium gradient. The inclusion of reduced glutathione (B108866) (GSH) in the reaction medium was found to protect the calcium uptake activity from inhibition by 3-BP, suggesting that the mechanism involves the modification of critical cysteine residues on the SERCA protein. google.com

Glyoxalase and Serine Hydroxyethyltransferase Investigations

Serine Hydroxymethyltransferase (SHMT): 3-Bromopyruvic acid differentially inactivates the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of human serine hydroxymethyltransferase, enzymes vital for one-carbon metabolism and the synthesis of nucleotides. SHMT1 is completely inhibited by 3-BP, whereas the mitochondrial isoform, SHMT2, retains a significant portion of its activity. This selective inhibition is attributed to the presence of a specific cysteine residue (Cys204) in the active site of SHMT1, which is absent in SHMT2. Site-directed mutagenesis experiments confirmed that introducing a cysteine at the corresponding position in SHMT2 rendered it completely susceptible to inactivation by 3-BP. The mechanism involves 3-BP first binding to the SHMT1 active site and then covalently reacting with Cys204.

Chemical Reactivity and Alkylating Properties

Formation of Pyruvylated Protein Adducts

The alkylation reaction mediated by 3-bromopyruvic acid results in the formation of pyruvylated protein adducts. In this process, the pyruvyl moiety from 3-BP is covalently attached to the target protein, typically at a cysteine residue. This covalent addition disrupts the protein's native structure and function. The identification of pyruvylated proteins, such as the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), has been a key finding in understanding the molecular targets of 3-BP. This pyruvylation leads to the functional inactivation of critical enzymes involved in cellular metabolism.

Downstream Cellular and Molecular Consequences of 3-Bromopyruvic Acid Action

The alkylation of key metabolic enzymes and other proteins by 3-bromopyruvic acid triggers a cascade of downstream cellular and molecular events. A major consequence is the profound disruption of cellular energy metabolism. nih.gov By inhibiting key glycolytic enzymes like hexokinase 2 and GAPDH, as well as components of mitochondrial respiration, 3-BP leads to a massive depletion of cellular ATP. nih.gov

This energy crisis is often accompanied by a significant increase in reactive oxygen species (ROS). nih.gov The generation of ROS can be attributed to the disruption of the mitochondrial electron transport chain and the depletion of the main cellular antioxidant, glutathione (GSH), which is itself a target for alkylation by 3-BP. nih.gov The resulting state of severe oxidative stress can cause widespread damage to cellular components.

Increased ROS levels can lead to DNA damage, including the formation of single- and double-strand breaks. nih.gov This genotoxic effect activates DNA damage checkpoint pathways. nih.gov The combination of ATP depletion, oxidative stress, and direct enzyme inhibition ultimately culminates in cell death. Depending on the cell type and the severity of the metabolic insult, 3-BP can induce various forms of programmed cell death, including apoptosis, characterized by the activation of caspases, and necroptosis. nih.gov Furthermore, 3-BP has been shown to induce endoplasmic reticulum (ER) stress and can modulate autophagy.

Data Tables

Table 1: Summary of Key Protein Targets Inhibited by 3-Bromopyruvic Acid

Target Protein/SystemIsoform(s)Effect of 3-BPMechanism of ActionReference(s)
Ribonuclease A N/AIrreversible InhibitionNon-competitive binding, involves His-119. nih.gov
Vacuolar H+ ATPase N/AInactivationAlkylation of essential thiol group. nih.gov
SERCA SERCA1Inhibition of Ca2+ uptakeUncouples ATP hydrolysis from ion transport. google.com
Glyoxalase System Glo1, Glo2Strong InhibitionDirect interaction with the enzymes. youtube.com
Serine Hydroxymethyltransferase SHMT1, SHMT2Differential InhibitionAlkylation of active site Cys204 in SHMT1.
Hexokinase HK2InhibitionAlkylation, disruption of glycolysis.
GAPDH N/AInhibitionPyruvylation, disruption of glycolysis.

Table 2: Overview of Downstream Consequences of 3-Bromopyruvic Acid Action

Cellular/Molecular ConsequenceDescriptionReference(s)
ATP Depletion Inhibition of glycolysis and mitochondrial respiration leads to a rapid and severe drop in cellular ATP levels. nih.gov
Oxidative Stress Increased production of Reactive Oxygen Species (ROS) and depletion of glutathione (GSH). nih.gov
DNA Damage Induction of single- and double-strand breaks, likely as a result of increased ROS. nih.gov
Apoptosis Induction of programmed cell death through mitochondria-mediated pathways, including activation of caspases. nih.gov
Necroptosis Induction of a programmed form of necrosis, characterized by organelle swelling and loss of membrane integrity.
ER Stress Induction of the endoplasmic reticulum stress response.
Autophagy Modulation Can induce autophagy, a cellular stress response, which in some cases is a protective mechanism that ultimately fails.

Mechanisms of Cellular Adenosine (B11128) Triphosphate (ATP) Depletion

A primary and extensively documented effect of 3-bromopyruvic acid is the rapid and severe depletion of cellular adenosine triphosphate (ATP). researchgate.netnih.gov This is achieved through a dual-pronged attack on the two main energy-producing pathways: glycolysis and mitochondrial oxidative phosphorylation.

The compound is known to inhibit several crucial enzymes. In glycolysis, it targets key enzymes such as Hexokinase-II (HK-II) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). researchgate.netmdpi.comnih.govnih.gov Inhibition of these enzymes blocks the glycolytic pathway at both its initial and intermediate stages, severely curtailing ATP production from glucose metabolism. nih.govnih.gov

Simultaneously, 3-BP impairs mitochondrial function. It has been shown to inhibit complexes I and II of the electron transport chain. nih.govnih.govmdpi.com The inhibition of Complex II, also known as succinate dehydrogenase (SDH), is a particularly critical step in the loss of ATP production. iiarjournals.orgnih.govmdpi.com By disrupting both glycolysis and oxidative phosphorylation, 3-BP effectively shuts down the cell's primary ATP generation systems, leading to a catastrophic energy crisis. researchgate.net

Table 1: Key Metabolic Enzymes Inhibited by 3-Bromopyruvic Acid

Enzyme Target Metabolic Pathway Consequence of Inhibition References
Hexokinase-II (HK-II) Glycolysis Blocks the first committed step of glycolysis, preventing glucose phosphorylation. researchgate.netmdpi.comnih.govnih.gov
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Glycolysis Halts a critical step in the glycolytic payoff phase, preventing ATP and NADH generation. mdpi.comnih.govnih.govnih.gov
Succinate Dehydrogenase (SDH / Complex II) TCA Cycle / Oxidative Phosphorylation Disrupts the electron transport chain, reducing oxidative phosphorylation and ATP synthesis. iiarjournals.orgnih.govnih.govmdpi.com
Complex I Oxidative Phosphorylation Impairs the electron transport chain, contributing to reduced ATP production and ROS generation. nih.govnih.govmdpi.com
Pyruvate Dehydrogenase (PDH) Link between Glycolysis and TCA Cycle Inhibits the conversion of pyruvate to acetyl-CoA, limiting substrate for the TCA cycle. iiarjournals.org

Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress Responses

The disruption of the mitochondrial electron transport chain by 3-BP is a direct cause of increased reactive oxygen species (ROS) generation. nih.govmdpi.com By inhibiting complexes such as Complex I and II, 3-BP causes electrons to "leak" from the chain, where they prematurely react with molecular oxygen to form superoxide (B77818) anions and other ROS. researchgate.net This leads to a state of oxidative stress, defined as an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. nih.gov

Studies have demonstrated that treatment with 3-BP leads to elevated levels of ROS. researchgate.net In response to this chemically induced oxidative stress, cells activate defense mechanisms, including the increased expression of antioxidant genes. nih.gov Research in breast cancer cells showed that exposure to 3-BP led to the upregulation of 39 genes, many of which are involved in redox homeostasis and general cellular stress responses. nih.gov

Glutathione (GSH) Depletion and Redox Imbalance

The oxidative stress induced by 3-BP is significantly amplified by its direct effect on glutathione (GSH), the most abundant intracellular antioxidant. mdpi.com As a potent alkylating agent, 3-BP reacts with and depletes the cellular pool of reduced GSH. mdpi.comnih.govresearchgate.net This reaction involves the covalent binding of 3-BP to the thiol group of GSH. mdpi.comiiarjournals.org

Induction of DNA Damage and Genotoxic Stress Pathways

The excessive generation of ROS coupled with the depletion of antioxidant defenses like GSH inevitably leads to damage of cellular macromolecules, including DNA. nih.govresearchgate.net Research has provided direct evidence that 3-BP is a genotoxic agent, inducing DNA damage in both yeast and human cancer cells, primarily through the action of ROS. nih.govmdpi.com

The types of damage observed include DNA single-strand and double-strand breaks. nih.govnih.gov The presence of this damage triggers the activation of cellular DNA damage response (DDR) pathways. nih.gov A key marker of this activation is the phosphorylation of the histone variant H2A.X (forming γ-H2A.X), which accumulates at sites of DNA breaks. nih.govnih.gov This response serves as a signal to arrest the cell cycle and initiate DNA repair, though extensive damage can ultimately trigger cell death pathways. researchgate.net The genotoxic stress may be exacerbated by a decrease in the precursors needed for DNA repair, as 3-BP's inhibition of glycolysis can also hinder the pentose (B10789219) phosphate pathway, a major source for these building blocks. mdpi.comresearchgate.net

Disruption of Mitochondrial Membrane Potential and Integrity

The mitochondria are central targets of 3-BP, and the compound profoundly disrupts their structural and functional integrity. Electron microscopy has revealed that 3-BP can cause severe damage to the mitochondrial membrane. researchgate.net A key functional consequence of this damage is the loss or dissipation of the mitochondrial membrane potential (ΔΨm). researchgate.net

The mitochondrial membrane potential is essential for ATP synthesis via oxidative phosphorylation. Its collapse not only halts energy production but also represents a critical point of no return, often initiating the final stages of cell death. The disruption of the mitochondrial membrane is also linked to the detachment of Hexokinase-II from the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane, which can trigger mitochondrial permeability transition, a process that allows for the release of pro-apoptotic factors into the cytoplasm. tmc.edu

Regulation of Cell Cycle Progression and Induction of Apoptosis Pathways (e.g., Mitochondria-mediated Apoptosis)

The culmination of ATP depletion, oxidative stress, and mitochondrial damage is the induction of programmed cell death, or apoptosis. 3-BP has been shown to activate the mitochondria-mediated (intrinsic) pathway of apoptosis. nih.govmdpi.com This is triggered by the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic proteins into the cytosol, including Cytochrome c and Apoptosis-Inducing Factor (AIF). nih.govtmc.edu

Once in the cytoplasm, Cytochrome c contributes to the formation of the apoptosome and the activation of executioner caspases, such as Caspase-3. nih.gov The regulation of this process involves key proteins from the Bcl-2 family. Studies have shown that 3-BP treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. nih.govmdpi.com Additionally, 3-BP can induce cell cycle arrest, with some studies noting an arrest at the G2/M checkpoint, preventing damaged cells from proliferating. researchgate.net The ultimate fate of the cell, whether it undergoes apoptosis or necrosis, may depend on the severity of ATP depletion; a moderate decrease can trigger the ordered process of apoptosis, while a massive depletion can lead to necrosis. nih.gov

Table 2: Effect of 3-Bromopyruvic Acid on Key Apoptotic Proteins in TNBC Cells

Protein Function Observed Effect of 3-BP Reference
Bcl-2 Anti-apoptotic Decreased expression nih.gov
Bax Pro-apoptotic Increased expression nih.gov
Cytochrome c (Cyt-C) Pro-apoptotic (when released) Increased cytosolic expression nih.gov
Caspase-3 Executioner caspase Increased expression/activation nih.gov

Inhibition of Protein Synthesis Pathways

Beyond its metabolic effects, 3-bromopyruvic acid has been found to interfere with protein synthesis and modification pathways. A significant discovery demonstrated that 3-BP can inhibit the protein ubiquitination system. tmc.edu This was shown to occur through the inhibition of the ubiquitin-activating enzyme (E1) and the ubiquitin-conjugating enzyme (E2). tmc.edu

Ubiquitination is a critical post-translational modification that governs protein stability, function, and localization. By marking proteins for degradation by the proteasome, it plays a vital role in regulating countless cellular processes, including the cell cycle and signal transduction. The inhibition of this system by 3-BP represents another distinct mechanism through which it can induce profound cellular disruption, occurring before significant ATP reduction and cell death. tmc.edu

Modulation of Specific Signaling Axes (e.g., c-Myc/TXNIP Axis)

The efficacy of 3-bromopyruvic acid (3-BrPA) as an anti-neoplastic agent is partly attributed to its ability to modulate critical signaling pathways that govern cancer cell metabolism and proliferation. A significant axis targeted by 3-BrPA involves the interplay between the proto-oncogene c-Myc and the thioredoxin-interacting protein (TXNIP).

The c-Myc protein is a transcription factor that is frequently overexpressed in various cancers, where it orchestrates a metabolic shift towards aerobic glycolysis, a phenomenon that supports rapid tumor growth. nih.govnih.govresearchgate.net Conversely, TXNIP acts as a tumor suppressor by inhibiting glucose uptake and cell proliferation. nih.govplos.orgresearchgate.net The expression of TXNIP is often repressed in cancer cells, partly through the action of c-Myc. plos.orgresearchgate.net Specifically, c-Myc can compete with the transcription factor MondoA for binding to the E-box region in the TXNIP promoter, leading to reduced TXNIP expression. researchgate.net This inverse relationship between c-Myc and TXNIP is crucial for sustaining the high glycolytic rates observed in many tumors. plos.org

Research has demonstrated that 3-BrPA can disrupt this dynamic, particularly in cancer types characterized by high c-Myc expression, such as triple-negative breast cancer (TNBC). nih.govnih.govresearchgate.net In TNBC cells, which exhibit elevated rates of aerobic glycolysis, 3-BrPA treatment has been shown to downregulate the expression of c-Myc. nih.govnih.gov This reduction in c-Myc levels subsequently leads to an upregulation of TXNIP expression. nih.govnih.gov The restoration of TXNIP levels helps to counteract the glycolytic phenotype by reducing glucose consumption. nih.gov

This modulation of the c-Myc/TXNIP axis by 3-BrPA has a cascading effect on downstream targets. A key enzyme in the glycolytic pathway, hexokinase 2 (HK2), is a transcriptional target of c-Myc. nih.govnih.govresearchgate.net By downregulating c-Myc, 3-BrPA consequently reduces the expression of HK2, a direct inhibitor of glycolysis. nih.govnih.gov This multifaceted mechanism—inhibiting a key glycolytic enzyme directly and modulating the c-Myc/TXNIP axis—contributes to the suppression of glycolysis, leading to decreased ATP production, reduced lactate generation, and ultimately, the inhibition of cancer cell proliferation and induction of apoptosis. nih.govnih.gov

Detailed Research Findings

A comparative study on triple-negative breast cancer (TNBC) cells (HCC1143) and non-TNBC cells (MCF-7) elucidated the specific effects of 3-BrPA on the c-Myc/TXNIP signaling axis. nih.govspandidos-publications.com The findings from this research highlight the differential response of these cell lines to 3-BrPA treatment.

Table 1: Effect of 3-Bromopyruvic Acid on Key Protein Expression in TNBC and Non-TNBC Cells

ProteinFunctionEffect of 3-BrPA in TNBC Cells (HCC1143)Effect of 3-BrPA in Non-TNBC Cells (MCF-7)Reference
c-MycTranscription factor promoting glycolysisDownregulatedNo significant effect nih.gov
TXNIPTumor suppressor, inhibits glucose uptakeUpregulatedNo significant effect nih.gov
HK2Key glycolytic enzyme, target of c-MycDownregulatedNo significant effect nih.gov

The study further quantified the impact of 3-BrPA on cellular metabolic activities, demonstrating a significant inhibition of glycolysis in the TNBC cell line.

Table 2: Metabolic Impact of 3-Bromopyruvic Acid on TNBC Cells (HCC1143)

Metabolic ParameterEffect of 3-BrPA TreatmentReference
Lactate GenerationSuppressed nih.govnih.gov
Intracellular ATP GenerationSuppressed nih.govnih.gov
Hexokinase (HK) ActivityInhibited nih.govnih.gov

These findings underscore that the therapeutic efficacy of 3-BrPA is particularly pronounced in cancer cells with high c-Myc expression, where it effectively reverses the c-Myc-driven metabolic reprogramming by modulating the c-Myc/TXNIP axis. nih.govnih.gov

Cellular Uptake and Selectivity Mechanisms of 3 Bromopyruvic Acid

Role of Monocarboxylate Transporters (MCTs) in Intracellular Accumulation

The entry of 3-bromopyruvic acid into cells is predominantly mediated by a family of transmembrane proteins known as monocarboxylate transporters (MCTs). nih.gov These transporters are responsible for the proton-linked transport of monocarboxylates, such as lactate (B86563) and pyruvate (B1213749), across the plasma membrane. nih.govresearchgate.net Given the structural similarity of 3-BP to pyruvate and lactate, it is recognized and transported by these same carriers. wikipedia.orgspandidos-publications.com The reliance on MCTs for entry is a critical factor in the compound's intracellular accumulation. nih.govresearchgate.net

A key element in the selective targeting of 3-BP is the differential expression of MCT isoforms in pathological versus normal cells. Cancer cells, in particular, often exhibit a metabolic phenotype known as the "Warburg effect," characterized by high rates of glycolysis and lactate production, even in the presence of oxygen. nih.govnih.govmdpi.com This metabolic state necessitates the overexpression of MCTs to export the excess lactate, thereby preventing intracellular acidification. frontiersin.orgresearchgate.net

MCT1 and MCT4 are the most studied isoforms in the context of cancer. researchgate.netnih.gov Numerous studies have documented the upregulation of MCT1 and MCT4 in a wide array of cancers, including breast, colorectal, lung, and glioblastoma. researchgate.netnih.govamegroups.orgnih.gov For instance, in non-small cell lung cancer, high expression of MCT4 was observed in 45% of tumor samples, compared to a much lower expression in adjacent non-tumor tissues. amegroups.org Similarly, high MCT1 expression in bladder cancer has been correlated with lymph node and distant metastasis. nih.gov This overexpression in cancer cells, compared to their normal counterparts, creates a gateway for the preferential uptake of 3-BP. iiarjournals.org While both MCT1 and MCT4 are often overexpressed, MCT1 has been identified as the primary transporter responsible for 3-BP uptake. nih.govresearchgate.net The expression levels of MCTs can vary significantly not only between cancer and normal tissues but also among different cancer types, which can influence sensitivity to 3-BP. amegroups.orgmdpi.com

Table 1: Expression Changes of Monocarboxylate Transporters (MCTs) in Human Cancers Compared to Normal Tissues

Cancer TypeMCT1 ExpressionMCT4 ExpressionReference(s)
Urothelial Carcinoma of the BladderHighHigh frontiersin.org
Clear Cell Renal Cell CarcinomaHighHigh frontiersin.org
Prostate CancerLowHigh frontiersin.org
Non-Small Cell Lung CancerHighHigh amegroups.orgfrontiersin.org
Head and Neck CancerUncertainHigh frontiersin.org
Gastric CancerHighHigh frontiersin.org
Cervical CarcinomaHighHigh frontiersin.org
Pancreatic Ductal AdenocarcinomaHighHigh frontiersin.org
GlioblastomasHighHigh nih.govfrontiersin.org
Breast CancerHighHigh frontiersin.org

This table is a summary of findings from multiple studies and indicates general trends. Expression levels can vary within specific tumor subtypes.

The transport of 3-BP via MCTs is a carrier-mediated process that is dependent on the proton gradient across the cell membrane. nih.govnih.gov The co-transport of a proton with the 3-BP molecule is a hallmark of MCT-mediated transport. nih.gov Kinetic studies have been performed to characterize this transport. In human erythrocytes, the transport of 3-BP was found to have a Michaelis-Menten constant (Kₘ) of 0.89 mM and a maximum velocity (Vₘₐₓ) of 0.94 mmol/(L cells·min). nih.gov In breast cancer cell lines, the affinity for 3-BP transport was found to be higher at an acidic pH of 6.0, with Kₘ values ranging from 0.57 mM to 2.1 mM depending on the cell line, which correlated with their sensitivity to the compound. nih.gov

An important aspect of 3-BP's efficacy is its apparent ability to evade cellular efflux mechanisms. Many therapeutic agents are rendered ineffective by ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell. However, studies have suggested that 3-BP is not a substrate for these efflux pumps. researchgate.net Furthermore, by inhibiting glycolysis and depleting intracellular ATP, 3-BP can indirectly inhibit the function of these ATP-dependent transporters, potentially increasing the intracellular concentration of other co-administered drugs. nih.gov

Factors Contributing to Differential Cellular Specificity of 3-Bromopyruvic Acid

The selective action of 3-bromopyruvic acid is not solely dependent on transporter expression but is also intricately linked to the unique metabolic landscape and microenvironment of pathological cells.

The "Warburg effect" is a metabolic hallmark of many cancer cells, which exhibit a high rate of glycolysis for energy production. nih.govmdpi.com This creates a metabolic vulnerability that 3-BP exploits. 3-BP is a potent inhibitor of key glycolytic enzymes, most notably Hexokinase-2 (HK2) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). iiarjournals.orgnih.govmdpi.comspandidos-publications.comnih.gov

HK2 is often highly expressed in tumors and is a critical enzyme in the initial step of glycolysis. nih.govmdpi.com By inhibiting HK2, 3-BP effectively shuts down the primary energy-producing pathway in these cancer cells, leading to a rapid depletion of ATP and subsequent cell death. nih.govnih.gov Studies have shown that the effectiveness of 3-BP is particularly pronounced in cancer cells with high expression of the oncogene c-Myc, which is a known promoter of aerobic glycolysis and HK2 expression. spandidos-publications.comnih.gov For example, in triple-negative breast cancer (TNBC) cells, 3-BP was shown to downregulate c-Myc and HK2 expression, leading to reduced ATP generation and inhibition of cell proliferation, an effect not observed to the same extent in non-TNBC cells. spandidos-publications.comnih.gov This targeted disruption of a metabolic pathway on which cancer cells are heavily dependent, while normal cells with their reliance on oxidative phosphorylation are less affected, is a cornerstone of 3-BP's selectivity. spandidos-publications.commdpi.com

Table 2: Kinetic Parameters of 3-Bromopyruvic Acid (3-BP) Transport

Cell TypeConditionKₘ (mM)VₘₐₓReference(s)
Human ErythrocytespH 6.0-8.00.890.94 mmol/(L cells·min) nih.gov
Breast Cancer (ZR-75-1)pH 6.00.57Not specified nih.gov
Breast Cancer (MCF-7)pH 6.01.1Not specified nih.gov
Breast Cancer (SK-BR-3)pH 6.02.1Not specified nih.gov
Breast Cancer (ZR-75-1)pH 7.41.2Not specified nih.gov
Breast Cancer (MCF-7)pH 7.41.3Not specified nih.gov
Breast Cancer (SK-BR-3)pH 7.41.6Not specified nih.gov

Kₘ (Michaelis-Menten constant) represents the substrate concentration at which the transport rate is half of Vₘₐₓ, indicating the affinity of the transporter for the substrate. A lower Kₘ indicates a higher affinity.

The microenvironment of solid tumors is often characterized by extracellular acidity, a direct consequence of the high lactate production from aerobic glycolysis. nih.gov This acidic environment plays a crucial role in enhancing the uptake and selectivity of 3-BP. The transport of 3-BP via MCTs is coupled with protons, meaning the acidic, proton-rich environment of tumors facilitates its transport into cancer cells. nih.govnih.gov

Research has demonstrated that a decrease in extracellular pH from the physiological 7.4 to a more acidic 6.0 significantly increases the affinity of MCTs for 3-BP and enhances its cytotoxic effects in breast cancer cells. nih.govnih.gov This pH-dependent uptake provides a further layer of selectivity, as the compound is more readily transported into cells within the acidic tumor microenvironment than into cells in normal tissues where the pH is typically around 7.4. nih.gov Moreover, the chemical stability of 3-BP is greater in acidic conditions; its half-life is notably longer at a pH of 6.5-7.0 compared to the physiological pH of 7.4, allowing more time for the compound to be taken up by and act within the target cancer cells. nih.gov

Preclinical and in Vitro Research of 3 Bromopyruvic Acid Efficacy

In Vitro Studies on Cellular Models

3-Bromopyruvic acid (3-BP), an alkylating agent and inhibitor of hexokinase II (HK2), has demonstrated considerable anticancer activity across a variety of cancer cell lines in preclinical studies. plos.orgnih.gov Its efficacy is largely attributed to its ability to disrupt the high glycolytic rate, known as the Warburg effect, that is characteristic of many tumor cells. nih.govspandidos-publications.com

Triple-Negative Breast Cancer (TNBC): Studies have shown that 3-BP effectively inhibits the proliferation of TNBC cells. spandidos-publications.com As TNBC cells often exhibit elevated rates of aerobic glycolysis, they are particularly susceptible to the metabolic disruption caused by 3-BP. spandidos-publications.com Research indicates that 3-BP can induce apoptosis and inhibit the growth of human TNBC cells by targeting the c-Myc/TXNIP axis and reducing intracellular ATP generation. spandidos-publications.comnih.gov

Hepatocellular Carcinoma (HCC): In human hepatocellular carcinoma cell lines, 3-BP has been shown to chemosensitize cells to other anticancer agents. researchgate.net It effectively suppresses cell proliferation and induces apoptosis in these cells. researchgate.net

Pancreatic Cancer: The therapeutic potential of 3-BP has been evaluated in pancreatic cancer models. In vitro treatment of Panc-1 cells with 3-BP led to a dose-dependent decrease in cell viability, which correlated with a reduction in intracellular ATP levels and lactate (B86563) production. researchgate.net Systemic delivery of microencapsulated 3-BP has also been explored for pancreatic cancer therapy. biorxiv.org

Prostate Cancer: Research has demonstrated that 3-BP effectively inhibits the growth of prostate cancer cells, with a particular sensitivity noted in castration-resistant prostate cancer (CRPC) cells. researchgate.netresearchgate.net It has been shown to induce apoptosis and suppress migration, motility, and invasion in these cells. researchgate.netnih.gov

Melanoma: The efficacy of 3-BP has been reported in the context of metastatic melanoma, highlighting its potential in treating advanced stages of this cancer. nih.gov

Multiple Myeloma: 3-BP has been shown to effectively kill multiple myeloma cells, suggesting its therapeutic potential for this hematological malignancy. biorxiv.org

The following table summarizes the observed effects of 3-Bromopyruvic Acid on various cancer cell lines.

Cell Line TypeKey FindingsCitations
Triple-Negative Breast Cancer Inhibition of cell proliferation and induction of apoptosis by targeting glycolysis and the c-Myc/TXNIP axis. spandidos-publications.comnih.gov
Hepatocellular Carcinoma Suppression of cell proliferation and induction of apoptosis. researchgate.netresearchgate.net
Pancreatic Cancer Dose-dependent decrease in cell viability correlated with reduced ATP and lactate production. researchgate.netbiorxiv.org
Prostate Cancer Inhibition of cell growth, especially in castration-resistant cells, and suppression of metastasis-related processes. researchgate.netresearchgate.netnih.gov
Melanoma Demonstrated efficacy in metastatic melanoma. nih.gov
Multiple Myeloma Effective in inducing cell death. biorxiv.org

3-Bromopyruvic acid has been shown to influence several cellular processes that are critical for tumor progression and metastasis.

Cell Proliferation: A primary effect of 3-BP is the inhibition of cancer cell proliferation. researchgate.netnih.gov By targeting key metabolic enzymes, 3-BP disrupts the energy supply necessary for rapid cell division. frontiersin.org

Migration and Invasion: Studies have demonstrated that 3-BP can suppress the migration and invasion of cancer cells. researchgate.netresearchgate.net For instance, in prostate cancer cells, 3-BP was found to inhibit cell migration, motility, and invasion. researchgate.net This is often linked to the disruption of the cell's energy metabolism, which is required for these processes.

Epithelial-Mesenchymal Transition (EMT): EMT is a process where epithelial cells gain mesenchymal features, enhancing their migratory and invasive capabilities. nih.govki.se Research suggests that 3-BP can interfere with EMT. For example, in prostate cancer cells, 3-BP was observed to suppress EMT. researchgate.net The process of EMT involves the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin. nih.gov

A significant challenge in cancer treatment is the development of multidrug resistance (MDR). 3-Bromopyruvic acid has shown potential in overcoming this resistance.

Reversing P-glycoprotein-Mediated MDR: One of the main mechanisms of MDR is the efflux of chemotherapeutic drugs by transporters like P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.gov The function of these pumps is ATP-dependent. plos.orgnih.gov 3-BP has been shown to reverse P-gp-mediated MDR in human breast cancer cells (MCF-7/ADR). plos.orgnih.govnih.gov

Mechanisms of MDR Reversal: The reversal of MDR by 3-BP is thought to occur through several mechanisms. These include a decrease in intracellular ATP levels, inhibition of ATPase activity, and a slight reduction in P-gp expression. plos.orgnih.govnih.govresearchgate.net By depleting ATP, 3-BP impairs the function of P-gp, leading to increased intracellular accumulation of chemotherapeutic drugs. plos.orgnih.gov In MCF-7/ADR cells, 3-BP significantly decreased the IC50 values of drugs like doxorubicin, paclitaxel, daunorubicin, and epirubicin. nih.govnih.gov

The biological activity of 3-bromopyruvic acid extends beyond cancer cells.

Immune Cell Metabolism: The metabolic state of immune cells is critical for their function. While research is ongoing, the ability of 3-BP to modulate metabolism suggests it could potentially influence immune responses.

Trypanosomal Pathogens: 3-BP has been investigated as a potential therapeutic agent against trypanosomal parasites. These organisms are heavily reliant on glycolysis for energy. Studies have shown that 3-BP exhibits toxicity against these pathogens by inhibiting their metabolic pathways.

In Vivo Studies Using Preclinical Animal Models

The antitumor effects of 3-bromopyruvic acid observed in vitro have been corroborated in preclinical animal models. These models are crucial for evaluating the efficacy of potential cancer therapies in a living organism.

Xenograft Models: Xenograft models involve the implantation of human cancer cells into immunodeficient mice. enamine.net In such models, 3-BP has demonstrated significant antitumor activity. For example, in nude mice with human gastric cancer implants, 3-BP was shown to have strong inhibitory effects on tumor growth. nih.gov Similarly, in xenograft models of human triple-negative breast cancer, 3-BP inhibited tumor growth, decreased hexokinase (HK) activity and ATP production in tumor tissues, and promoted apoptosis. nih.gov Studies on prostate cancer xenograft models also showed that 3-BP attenuates tumor growth. researchgate.net Furthermore, in a breast cancer xenograft model using MCF-7/ADR cells, 3-BP was found to significantly potentiate the antitumor activity of epirubicin. nih.gov

Syngeneic Models: Syngeneic models utilize mouse cancer cell lines implanted into immunocompetent mice of the same inbred strain. crownbio.com These models are particularly valuable for studying immunotherapies as they possess a fully functional immune system. enamine.netcrownbio.com In a syngeneic mouse model of lymphoma, a clinical derivative of 3-BP called KAT/3BP demonstrated in vivo antitumor activity. biorxiv.org

The following table provides a summary of the findings from in vivo studies.

Animal Model TypeCancer TypeKey FindingsCitations
Xenograft (Nude Mice) Gastric CancerStrong inhibition of tumor growth. nih.gov
Xenograft (Nude Mice) Triple-Negative Breast CancerInhibition of tumor growth, decreased HK activity and ATP production, and promotion of apoptosis. nih.gov
Xenograft (Mice) Prostate CancerAttenuation of tumor growth. researchgate.net
Xenograft (Mice) Breast Cancer (MCF-7/ADR)Potentiation of the antitumor activity of epirubicin. nih.gov
Syngeneic (Mice) LymphomaAntitumor activity of a 3-BP derivative (KAT/3BP). biorxiv.org

Analysis of 3-Bromopyruvic Acid's Influence on Tumor Microenvironment and In Vivo Metabolic Reprogramming

3-Bromopyruvic acid (3-BP) significantly influences the tumor microenvironment (TME) and induces metabolic reprogramming in vivo. frontiersin.org The TME is characterized by hypoxia, acidity, and nutritional deficiencies, which cancer cells adapt to by rewiring their metabolism. researchgate.net A key feature of many tumor cells is their reliance on aerobic glycolysis, known as the "Warburg effect," which leads to the production and export of large amounts of lactate. nih.govbmbreports.org This process acidifies the extracellular microenvironment, a condition that promotes tumor invasion and metastasis. nih.gov

3-BP, as a structural analog of lactate and pyruvate (B1213749), is preferentially taken up by cancer cells through overexpressed monocarboxylate transporters (MCTs), particularly MCT1. nih.govnih.govwikipedia.org This selective uptake is enhanced in the acidic TME, which promotes the activity of MCTs. nih.gov Once inside the cancer cell, 3-BP initiates a multifaceted assault on cellular metabolism. It is a potent inhibitor of key glycolytic enzymes, most notably glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase II (HK2), leading to a rapid depletion of intracellular ATP. iiarjournals.orgmdpi.com

Beyond glycolysis, 3-BP also disrupts mitochondrial function. mdpi.com It inhibits enzymes of the tricarboxylic acid (TCA) cycle, such as isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate (B1194679) dehydrogenase, and also impairs oxidative phosphorylation (OXPHOS). mdpi.comiiarjournals.org This dual inhibition of both glycolysis and OXPHOS effectively shuts down the major energy production pathways in cancer cells. nih.gov

This metabolic disruption leads to a reconstitution of the TME. frontiersin.org By inhibiting lactate production, 3-BP can help reverse tumor acidosis. frontiersin.org Furthermore, its impact on cancer cell metabolism can alleviate tumor hypoxia. By reducing the high rate of oxygen consumption by tumor cells, 3-BP can increase oxygen availability within the tumor, which has significant implications for therapies like radiotherapy. nih.gov In vivo studies in preclinical mouse models have demonstrated that 3-BP can significantly reduce tumor growth. aacrjournals.orgresearchgate.net For instance, in a syngeneic pancreatic cancer mouse model, 3-BP treatment led to a 35-40% reduction in tumor volume. aacrjournals.orgresearchgate.net This was associated with the inhibition of HK2 and an increase in the apoptosis marker, active caspase-3, within the tumor tissue. aacrjournals.orgresearchgate.net

Assessment of Systemic Metabolic Alterations in Organ Systems

The systemic administration of 3-bromopyruvic acid has been a subject of careful investigation due to its reactive nature as an alkylating agent. nih.govwikipedia.org While some studies using animal models have reported that systemic delivery of 3-BP did not cause apparent harm to normal organs and that it selectively induced ATP depletion and cell death in cancer cells over normal cells like hepatocytes, others have noted significant toxicity, which has hindered its clinical development. nih.govnih.gov

Research into the systemic effects has explored its impact on the metabolism of vital organs. Studies on isolated mice liver and kidney mitochondria have shown that 3-BP can affect the function of the TCA cycle and glutaminolysis by inhibiting key enzymes. iiarjournals.org Specifically, it was found to inhibit isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. iiarjournals.org

Another systemic metabolic alteration observed is the impact on thiol groups, particularly the antioxidant glutathione (B108866) (GSH). nih.goviiarjournals.org 3-BP treatment has been shown to significantly decrease the levels of reduced thiol groups in cells. iiarjournals.org This occurs through direct conjugation with GSH and by depleting the ATP necessary for GSH synthesis, shifting cells toward an oxidative state and increasing reactive oxygen species (ROS). nih.govnih.gov This depletion of the crucial antioxidant GSH is a key part of its antitumor effect but also a consideration for systemic impact. nih.gov Studies combining 3-BP with 5-fluorouracil (B62378) in mice showed significant tumor suppression with minimal observed hepatotoxicity and nephrotoxicity. nih.gov The development of new formulations, such as microencapsulation with cyclodextrin, aims to improve the systemic deliverability and reduce off-target toxicity, paving the way for safer clinical applications. nih.gov

Combinatorial Research Strategies with 3-Bromopyruvic Acid

The multifaceted mechanism of action of 3-bromopyruvic acid makes it a prime candidate for combination therapies. nih.gov By targeting the unique metabolic dependencies of cancer cells, 3-BP can create vulnerabilities that can be exploited by other therapeutic modalities, potentially leading to synergistic effects and overcoming treatment resistance. nih.goviiarjournals.org

Synergistic Effects with Conventional Therapies (e.g., Radiotherapy, Classical Chemotherapeutic Agents)

Radiotherapy: Preclinical studies have shown that 3-BP can act as a potent radiosensitizer. nih.govnih.gov The efficacy of radiotherapy is often limited by tumor hypoxia, as oxygen is required to fix radiation-induced DNA damage. By inhibiting the high rate of oxygen consumption in cancer cells, 3-BP can alleviate tumor hypoxia, thereby enhancing the cell-killing effects of radiation. nih.gov In a study on pancreatic cancer cells, the combination of 3-BP with low doses of irradiation was more effective at inducing cell death than 3-BP alone. aacrjournals.org Another study using 3-BP-loaded bismuth sulfide (B99878) nanospheres found a synergistic effect with radiotherapy, with a calculated combination index (CI) of 0.46, indicating a strong synergy. nih.gov This combination enhanced radiation-induced DNA damage and induced pro-death autophagy. nih.gov

Chemotherapeutic Agents: 3-BP has demonstrated synergistic effects when combined with a variety of classical chemotherapeutic agents. nih.goviiarjournals.org The mechanisms underlying this synergy are often multifactorial. By depleting intracellular ATP, 3-BP can hinder the function of ATP-dependent efflux pumps that are responsible for chemoresistance, thereby increasing the intracellular concentration and efficacy of the co-administered drug. iiarjournals.org

Studies have documented enhanced antitumor effects when 3-BP is combined with agents such as:

5-Fluorouracil (5-FU): In colorectal cancer models, the combination of 3-BP and 5-FU showed synergistic antitumor effects both in vitro and in vivo by inducing mitochondria-dependent apoptosis. nih.gov

Platinum-based drugs (e.g., Cisplatin): The increased therapeutic efficacy is attributed to the simultaneous inhibition of proliferation by the drug and the induction of oxidative stress and energy depletion by 3-BP. nih.goviiarjournals.org

Anthracyclines (e.g., Doxorubicin, Daunorubicin): Similar to platinum drugs, synergy is achieved through a dual assault of proliferation inhibition and metabolic collapse. nih.gov

Mitoxantrone: The combination with 3-BP enhances therapeutic efficacy through increased oxidative stress and ATP depletion. iiarjournals.org

Combination TherapyCancer ModelObserved Synergistic EffectMechanism of SynergyReference
Radiotherapy Pancreatic CancerEnhanced cancer cell killing compared to monotherapy.Dismantling of mitochondria, severe inhibition of ATP generation. aacrjournals.org
Radiotherapy GeneralAlleviation of tumor hypoxia, promotion of radiation-induced DNA damage.Reduced intracellular oxygen consumption rate. nih.gov
5-Fluorouracil Colorectal CancerSignificant suppression of tumor growth in vivo.Induction of mitochondria-dependent apoptosis. nih.gov
Cisplatin GeneralIncreased therapeutic efficacy.Simultaneous proliferation inhibition, induction of oxidative stress, and energy depletion. nih.goviiarjournals.org
Doxorubicin GeneralEnhanced antitumor activity.Combined proliferation inhibition and metabolic disruption (ATP depletion, oxidative stress). nih.gov

Combined Approaches with Other Metabolic Inhibitors and Targeted Agents

Combining 3-BP with other agents that target different facets of cancer metabolism or signaling pathways is a promising strategy. nih.gov This approach aims to create a more comprehensive metabolic blockade, preventing cancer cells from adapting or rerouting metabolic fluxes to survive.

Glutathione Synthesis Inhibitors: A notable example is the combination of 3-BP with Buthionine sulfoximine (B86345) (BSO), an inhibitor of glutathione synthesis. nih.gov 3-BP treatment alone induces oxidative stress by depleting existing GSH. nih.gov When combined with BSO, which blocks the synthesis of new GSH, the effect is amplified. nih.gov In models of anoikis-resistant hepatocellular carcinoma (HCC), this combination effectively suppressed cell viability and tumor growth by severely inhibiting glycolysis and elevating ROS levels. nih.gov

Targeted Agents: The combination of 3-BP with targeted therapies has also been explored. For instance, enhanced antitumor activity was observed in vitro and in vivo when 3-BP was combined with the mTOR inhibitor rapamycin. nih.gov The PI3K/AKT/mTOR pathway is a central regulator of cell growth and metabolism, and its inhibition can complement the energy-depleting effects of 3-BP. researchgate.netnih.gov Another study investigated the combination of 3-BP with SC-514, an inhibitor of the NF-κB pathway, in prostate cancer cells, finding a synergistic effect in inhibiting cancer cell proliferation. medcraveonline.com

Combination AgentAgent Target/ClassCancer ModelObserved EffectReference
Buthionine sulfoximine (BSO) Glutathione Synthesis InhibitorHepatocellular Carcinoma (HCC)Effective suppression of cell viability and tumor growth. nih.gov
Rapamycin mTOR InhibitorGeneralEnhanced antitumor activity in vitro and in vivo. nih.gov
SC-514 NF-κB Pathway InhibitorProstate CancerSynergistic inhibition of cancer cell proliferation. medcraveonline.com

Development of Multi-Targeted Metabolic Disruption Approaches

The development of multi-targeted metabolic disruption is a core concept underpinning the therapeutic potential of 3-bromopyruvic acid. frontiersin.org Unlike highly specific drugs that inhibit a single enzyme, 3-BP is inherently a multi-targeted agent. frontiersin.orgnih.gov Its ability to simultaneously inhibit key enzymes in both glycolysis (HK2, GAPDH) and mitochondrial respiration (TCA cycle enzymes, OXPHOS) constitutes a powerful, multifaceted attack on the central energy metabolism of cancer cells. frontiersin.orgnih.goviiarjournals.org

This intrinsic multi-targeting capability is a significant advantage in cancer therapy, as it can be more difficult for tumor cells to develop resistance compared to therapies that target a single pathway. nih.gov Malignant cells possess a highly coordinated and networked metabolic machinery to ensure their survival and proliferation. frontiersin.org A therapeutic strategy that can disrupt this network at multiple critical nodes is more likely to achieve a formidable and lasting antitumor effect. frontiersin.org

Future strategies in this area focus on leveraging 3-BP's broad action. This includes designing novel combination therapies where 3-BP forms the backbone of metabolic disruption, supplemented by other agents that target complementary survival pathways. nih.gov For example, combining the broad metabolic inhibition of 3-BP with drugs that target glutamine metabolism, another key fuel source for many cancers, could profoundly affect cancer cell viability. researchgate.netiiarjournals.org The ultimate goal of these multi-targeted approaches is to induce a complete metabolic collapse from which the cancer cell cannot recover, leading to potent and specific antineoplastic action. frontiersin.org

Structure Activity Relationship Sar and Derivative Studies of 3 Bromopyruvic Acid

Chemical Modifications and Design of Analogs

The chemical scaffold of 3-bromopyruvic acid offers multiple sites for modification, primarily at the bromine atom, the carboxylic acid group, and the ketone group. These modifications aim to modulate the compound's reactivity, selectivity, and pharmacokinetic properties.

Synthesis and Characterization of Bromopyruvic Acid Derivatives (e.g., Dibromopyruvate, Propionic Acid Analogs)

The synthesis of derivatives of 3-bromopyruvic acid has been a key area of research to understand how structural changes influence its biological effects.

Dibromopyruvate and Tribromopyruvate: The synthesis of di- and trithis compound involves the further bromination of pyruvic acid. These compounds represent a straightforward modification of 3-BP, increasing the degree of halogenation. While detailed synthetic procedures for dibromopyruvate are not extensively reported in readily available literature, its use in computational studies highlights its importance as a derivative for comparative analysis. researchgate.net

Propionic Acid Analogs: 3-Bromopropionic acid, an analog of 3-BP lacking the ketone group, is synthesized through methods such as the addition of hydrogen bromide to acrylonitrile (B1666552) followed by hydrolysis, or the reaction of acrylic acid with hydrogen bromide. nih.gov One documented synthesis of 3-bromopropionic acid involves the reaction of ethylene (B1197577) cyanohydrin with hydrobromic acid. nih.gov These analogs are crucial for studying the role of the ketone functionality in the biological activity of 3-BP.

Platinum(IV) Prodrugs: A notable derivative is a Pt(IV) prodrug of oxaliplatin (B1677828) that incorporates 3-bromopyruvic acid as an axial ligand. nih.govrsc.orggoogle.com This complex, referred to as BrPt3, is designed to have a dual mechanism of action: inhibiting DNA replication via the platinum component and targeting glycolysis through the release of 3-bromopyruvic acid. nih.govrsc.org The synthesis involves the axial oxidation of oxaliplatin followed by a neutralization reaction with 3-bromopyruvic acid. google.com

Esterification Derivatives (e.g., Methyl Bromopyruvate) and Their Biological Activities

Esterification of the carboxylic acid group of 3-bromopyruvic acid is a common strategy to create derivatives with altered lipophilicity and potential for prodrug applications.

Synthesis of this compound Esters: The synthesis of esters like methyl bromopyruvate and ethyl bromopyruvate is typically achieved through the esterification of 3-bromopyruvic acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst. scispace.com For instance, the synthesis of ethyl bromopyruvate can be carried out by reacting ethyl pyruvate (B1213749) with bromine chloride.

Biological Activities of Ester Derivatives: The biological activities of these ester derivatives are of significant interest. For example, ethyl bromopyruvate is used as an electrophile in the synthesis of other biologically active molecules like thiazoles. The esterification can influence the molecule's ability to cross cell membranes and may affect its interaction with target enzymes. While specific comparative biological data for a wide range of esters is limited in the reviewed literature, the focus remains on their potential as anticancer agents.

Computational Modeling and Molecular Docking Investigations

Computational studies have been instrumental in elucidating the molecular interactions of 3-bromopyruvic acid and its derivatives with their biological targets, providing a rationale for their observed activities and guiding the design of new analogs.

Characterization of Ligand-Enzyme Binding Interfaces

Molecular docking studies have been employed to investigate the binding of 3-bromopyruvic acid and its derivatives, such as dibromopyruvate and propionic acid, to key enzymes in metabolic pathways like glycolysis and the TCA cycle. researchgate.net These studies have identified crucial amino acid residues within the active sites of enzymes like hexokinase II (HKII), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and succinate (B1194679) dehydrogenase (SDH) that interact with the ligands. researchgate.net The binding is often characterized by hydrogen bonds and hydrophobic interactions.

In Silico Prediction of Therapeutic Efficacy and Drug-Likeness Profiles

In silico tools are utilized to predict the therapeutic efficacy and assess the drug-likeness of 3-bromopyruvic acid and its analogs. Parameters such as binding energy, dissociation constant (Kd), and adherence to Lipinski's rule of five are evaluated. researchgate.net For instance, computational analyses have suggested that derivatives like dibromopyruvate may exhibit better binding strength to certain metabolic enzymes compared to the parent compound, 3-bromopyruvic acid. researchgate.net

CompoundTarget EnzymeDocking Score (Arbitrary Units)Predicted Binding Energy (kcal/mol)
3-Bromopyruvic AcidHexokinase II-Lower
Dithis compoundHexokinase II-Higher
3-Bromopyruvic AcidSuccinate Dehydrogenase-Lower
Dithis compoundSuccinate Dehydrogenase-Higher

This table is a representation of findings from in silico studies and the values are relative comparisons.

Correlation Between Structural Features and Specific Biological Activities

The structure-activity relationship of 3-bromopyruvic acid derivatives is a critical aspect of their development as therapeutic agents. The modifications to the chemical structure directly impact their biological effects.

The presence and nature of the halogen atom are crucial for the alkylating activity of 3-BP. Increasing the number of bromine atoms, as in dibromopyruvate, is predicted to enhance binding to some target enzymes. researchgate.net The ketone group is also vital for its reactivity and biological activity, as evidenced by the different properties of propionic acid analogs that lack this feature.

Esterification of the carboxylic acid group modifies the physicochemical properties of the molecule, such as its lipophilicity. This can affect its uptake by cells and its interaction with biological targets. The development of platinum(IV) prodrugs containing 3-bromopyruvic acid demonstrates a sophisticated approach to combine the cytotoxic mechanisms of two different classes of anticancer agents. nih.govrsc.org Studies have shown that such prodrugs can exhibit enhanced anticancer activity compared to the individual components. rsc.org

Advanced Research Methodologies and Omics Integration in 3 Bromopyruvic Acid Studies

Transcriptomic Analysis (e.g., RNA-seq) for Gene Expression Profiling and Pathway Analysis

Transcriptomic analysis, particularly through techniques like RNA sequencing (RNA-Seq), offers a comprehensive snapshot of the gene expression landscape within a cell or tissue following exposure to 3-bromopyruvic acid. nih.govnih.govfrontiersin.org This methodology allows researchers to quantify the abundance of thousands of RNA transcripts simultaneously, revealing which genes are activated or suppressed by the compound.

The process involves isolating total RNA from control and 3-BP-treated samples, followed by the construction of cDNA libraries which are then sequenced using next-generation sequencing platforms. The resulting data provides reads that are mapped to a reference genome, allowing for the quantification of expression levels for each gene. mdpi.com Differential expression analysis identifies genes that show statistically significant changes in expression between the treated and untreated groups. mdpi.com

Subsequent bioinformatic analysis, using tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, helps to group these differentially expressed genes into specific biological pathways. nih.govfrontiersin.org For instance, studies have shown that 3-BP treatment can lead to the downregulation of genes involved in glycolysis and the upregulation of genes associated with apoptosis and stress responses. nih.gov Research in triple-negative breast cancer (TNBC) cells has demonstrated that 3-BP can downregulate the expression of the transcription factor c-Myc and its target Hexokinase 2 (HK2), a key glycolytic enzyme. nih.gov Concurrently, it upregulates the thioredoxin-interacting protein (TXNIP), which acts to restrain glucose consumption. nih.gov

Table 1: Selected Gene Expression Changes in TNBC Cells Treated with 3-Bromopyruvic Acid

Gene Change in Expression Implicated Pathway/Function Reference
c-Myc Downregulated Transcription Factor, Glycolysis Regulation nih.gov
HK2 Downregulated Glycolysis nih.gov

This table is interactive. You can sort and filter the data.

This level of analysis provides crucial insights into the primary and secondary transcriptional responses to 3-BP, helping to map the pathways that are most significantly impacted by the compound's activity.

Metabolomic Profiling for Comprehensive Metabolic Pathway Tracing and Flux Analysis

Metabolomics involves the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. broadinstitute.org This approach is particularly well-suited for studying 3-bromopyruvic acid, a known metabolic inhibitor. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to quantify hundreds of metabolites in a sample, providing a direct readout of the metabolic state of the cell. ox.ac.uknih.gov

Studies using metabolomic profiling on cancer cells treated with 3-BP have confirmed its profound impact on central carbon metabolism. ox.ac.uk The analysis revealed significant inhibition of glycolysis, a disturbance of redox homeostasis, and a decrease in nucleotide synthesis. ox.ac.uk By using stable-isotope tracers (e.g., ¹³C-labeled glucose), researchers can perform metabolic flux analysis, which traces the flow of atoms through metabolic pathways. acs.org This provides a dynamic view of how 3-BP reroutes metabolic fluxes, for instance, by blocking glycolysis and affecting downstream pathways like the pentose (B10789219) phosphate (B84403) pathway and the TCA cycle.

Table 3: Key Metabolomic Alterations Following 3-Bromopyruvic Acid Treatment

Finding Metabolic Consequence Implicated Pathway Reference
Inhibition of Glycolysis Reduced production of pyruvate (B1213749) and lactate (B86563) Glycolysis ox.ac.uk
Disturbance of Redox Homeostasis Altered ratios of redox cofactors (e.g., NAD+/NADH) Cellular Respiration, Glycolysis ox.ac.uk
Decreased Nucleotide Synthesis Impaired production of precursors for DNA/RNA Pentose Phosphate Pathway ox.ac.uk

This table is interactive. You can sort and filter the data.

Advanced Imaging Techniques (e.g., Electron Microscopy for Ultrastructural Analysis)

Advanced imaging techniques are indispensable for visualizing the morphological and ultrastructural changes in cells induced by 3-bromopyruvic acid. Transmission Electron Microscopy (TEM) is a powerful tool for this purpose, offering high-resolution images of subcellular structures like mitochondria, the nucleus, and the endoplasmic reticulum. nih.govmdpi.com

To study the effects of 3-BP, cells are treated with the compound and then fixed, dehydrated, embedded in resin, and cut into ultrathin sections. nih.gov These sections are often stained with heavy metals like uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast before being imaged by the electron microscope. radiologykey.comresearchgate.net TEM analysis can reveal damage to mitochondrial cristae, nuclear membrane alterations, or the formation of vacuoles, providing visual evidence of cellular stress and apoptotic processes initiated by 3-BP. The ability to directly visualize the impact of 3-BP on organelle integrity is crucial for corroborating data from omics studies. For instance, observing mitochondrial swelling and disorganization would align with proteomic data showing the release of Cytochrome C. nih.govnih.gov

Quantitative Functional Assays for Enzyme Activity and Cellular Bioenergetics (e.g., Seahorse Analyzer)

To functionally validate the findings from omics studies, quantitative assays that measure enzyme activity and cellular bioenergetics are employed. The Seahorse Extracellular Flux (XF) Analyzer is a key technology in this area, allowing for real-time, simultaneous measurement of two key parameters of cellular metabolism: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. nih.govfredhutch.orglcms.cz

By treating cells with 3-BP directly in the Seahorse XF plate, researchers can observe the immediate and long-term effects on both glycolysis and oxidative phosphorylation. ox.ac.uknih.gov Studies have used this technology to demonstrate that 3-BP causes a rapid decrease in both OCR and ECAR in sensitive cancer cells, confirming its dual inhibitory action on cellular energy pathways. ox.ac.uk These functional data provide a dynamic view of the metabolic shutdown induced by the compound. Furthermore, direct assays of enzyme activity, such as measuring Hexokinase (HK) activity, have confirmed that 3-BP inhibits key glycolytic enzymes, leading to a reduction in intracellular ATP generation. nih.gov

Table 4: Bioenergetic Effects of 3-Bromopyruvic Acid Measured by Seahorse XF Analyzer

Parameter Description Effect of 3-BP Reference
Oxygen Consumption Rate (OCR) Indicator of mitochondrial respiration Decreased ox.ac.uk
Extracellular Acidification Rate (ECAR) Indicator of glycolysis Decreased ox.ac.uk

This table is interactive. You can sort and filter the data.

Genetic Manipulation and Gene Editing Studies to Elucidate Target Roles

To definitively establish the role of specific genes and proteins in mediating the effects of 3-bromopyruvic acid, researchers utilize genetic manipulation techniques. Gene knockdown using small interfering RNA (siRNA) or gene knockout using CRISPR-Cas9 technology allows for the targeted depletion of a protein of interest. wikipedia.orgnih.gov

For example, the role of the monocarboxylate transporter 1 (MCT1) in the uptake of 3-BP into cancer cells has been investigated using these methods. ox.ac.uk By creating a cell line where MCT1 was knocked down using siRNA (siMCT1), researchers showed that these cells were significantly more resistant to 3-BP compared to their wild-type counterparts. ox.ac.uk This elegantly demonstrates that MCT1 is a critical determinant of 3-BP's activity in these cells. CRISPR-based gene editing can be used for more permanent and complete gene knockout to study the long-term consequences of target loss on 3-BP sensitivity. wikipedia.orgmdpi.com These genetic tools are crucial for validating potential drug targets and understanding mechanisms of resistance. caltech.eduscitechdaily.com

Chemical Synthesis and Preparation Methodologies of 3 Bromopyruvic Acid for Research

Established Synthetic Pathways for 3-Bromopyruvic Acid

The primary methods for synthesizing 3-bromopyruvic acid and its derivatives involve the direct bromination of pyruvic acid and subsequent esterification reactions. These pathways are well-documented and provide reliable routes to obtain the target compound and its analogs for research purposes.

Bromination of Pyruvic Acid: Mechanistic Considerations and Optimized Reaction Conditions

The most common method for the synthesis of 3-bromopyruvic acid is the direct bromination of pyruvic acid. This reaction is typically acid-catalyzed and proceeds through an enol intermediate. The mechanism involves the protonation of the carbonyl oxygen of pyruvic acid, which facilitates the formation of the enol tautomer. chemicalbook.comresearchgate.netnih.gov This enol then acts as a nucleophile, attacking a bromine molecule (Br₂) to form the α-brominated product. chemicalbook.comresearchgate.net

A documented production process involves stirring pyruvic acid with a solvent and sulfuric acid, followed by the addition of bromine. The reaction is considered complete when the reaction liquid becomes colorless. The crude 3-bromopyruvic acid is then obtained by removing the solvent, followed by recrystallization from heated benzene (B151609), filtration, and vacuum drying to yield the pure product. google.com Another described method involves the addition of bromine to a solution of pyruvic acid in dichloromethane (B109758) containing a small amount of concentrated sulfuric acid. The reaction mixture is stirred for several hours, during which a white precipitate of 3-bromopyruvic acid forms. The product is then isolated by dilution with cyclohexane (B81311) and petroleum ether, followed by cooling, filtration, and washing. chemicalbook.com

Alternatively, N-bromosuccinimide (NBS) can be employed as a brominating agent, often in the presence of an acid catalyst. chemicalbook.com NBS is considered a milder and more convenient source of electrophilic bromine compared to liquid Br₂. nih.gov The reaction with NBS can also proceed via an enol intermediate, leading to the α-bromination of the pyruvic acid.

Optimized Reaction Conditions for Bromination of Pyruvic Acid:

ParameterConditionOutcomeReference
Brominating Agent Bromine (Br₂)Standard and effective google.com
Catalyst Concentrated Sulfuric AcidFacilitates enol formation chemicalbook.comgoogle.com
Solvent Dichloromethane or BenzeneProvides a reaction medium and facilitates product isolation chemicalbook.comgoogle.com
Temperature 40-50 °C (with Br₂)Controlled reaction rate google.com
Purification Recrystallization from heated benzene or chloroformHigh purity product chemicalbook.comgoogle.com

Esterification Routes for the Production of 3-Bromopyruvic Acid Derivatives

Derivatives of 3-bromopyruvic acid, particularly its esters, are valuable for various research applications, including their use as prodrugs. nih.govrsc.org These esters are typically synthesized through the esterification of 3-bromopyruvic acid with the corresponding alcohol.

The Fischer-Speier esterification is a common method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netresearchgate.net This is an equilibrium reaction, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. researchgate.net

For instance, the synthesis of methyl 3-bromopyruvate (B3434600) involves the esterification of 3-bromopyruvic acid with methanol, catalyzed by concentrated hydrochloric acid. The reaction is typically heated and stirred for several hours. nsf.gov Similarly, ethyl bromopyruvate can be synthesized by reacting ethyl pyruvate (B1213749) with bromine chloride. google.com The synthesis of other esters, such as benzyl (B1604629) 3-bromopyruvate, can be achieved through copper(I)-catalyzed esterification of the corresponding alkynoic acid with a benzyl halide, a method that could potentially be adapted for 3-bromopyruvic acid. researchgate.net The synthesis of long-chain alkyl esters can also be accomplished by reacting the acid with the corresponding long-chain alcohol in the presence of an acidic ion-exchange resin. rsc.org

Optimization Strategies for Research-Grade 3-Bromopyruvic Acid

To meet the stringent requirements of scientific research, the synthesis of 3-bromopyruvic acid must be optimized to ensure high chemical yield and purity. Furthermore, the development of efficient and scalable protocols is crucial for making this important research compound more accessible.

Enhancements in Chemical Yield and Purity for Experimental Rigor

The purity of 3-bromopyruvic acid is critical for its use in biological experiments, as impurities can lead to ambiguous or erroneous results. Recrystallization is a key step in the purification process. A common method involves recrystallization from heated benzene. google.com Another effective purification technique is azeotropic distillation with toluene (B28343) to remove water, followed by recrystallization from dry chloroform. chemicalbook.com The choice of solvent for recrystallization is crucial; a suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the selective crystallization of the pure product. researchgate.net

The use of milder brominating agents like N-bromosuccinimide (NBS) can also contribute to higher purity by reducing the formation of byproducts that can arise from the harsh conditions associated with elemental bromine. nih.gov Comparative studies of different brominating agents can help in selecting the optimal reagent for a clean reaction with a high yield of the desired product. researchgate.net

Development of Efficient and Cost-Effective Synthesis Protocols for Scalability

For broader research applications and potential future developments, the synthesis of 3-bromopyruvic acid needs to be scalable and cost-effective. Traditional batch processes can be inefficient and difficult to scale up. Continuous flow chemistry offers a promising alternative for the synthesis of α-halo ketones and other active pharmaceutical ingredients. nih.govmdpi.comnih.gov

Flow chemistry involves pumping reagents through a reactor where the reaction occurs continuously. This technology offers several advantages over batch synthesis, including better control over reaction parameters (temperature, pressure, and reaction time), improved safety, higher yields, and easier scalability. d-nb.info While specific literature on the flow synthesis of 3-bromopyruvic acid is limited, the successful application of this technology to the synthesis of structurally related α-halo ketones suggests its potential for the efficient and scalable production of research-grade 3-bromopyruvic acid. mdpi.comnih.gov

Synthesis of Isotopically Labeled 3-Bromopyruvic Acid for Metabolic Tracing and Mechanistic Elucidation

Isotopically labeled compounds are indispensable tools in metabolic research, allowing for the tracing of metabolic pathways and the elucidation of reaction mechanisms. The synthesis of isotopically labeled 3-bromopyruvic acid, for example with ¹³C or deuterium (B1214612) (²H), is crucial for such studies. nih.govmdpi.com

The synthesis of deuterated 3-bromopyruvic acid can be achieved by first preparing deuterated pyruvic acid. A method for this involves heating pyruvic acid in heavy water (D₂O). sci-hub.se The resulting deuterated pyruvic acid can then be brominated using the methods described in section 7.1.1 to yield deuterated 3-bromopyruvic acid. Commercially available pyruvic acid-d4 can also serve as a starting material for this synthesis.

For the synthesis of ¹³C-labeled 3-bromopyruvic acid, a common strategy is to start with a ¹³C-labeled precursor. For instance, 3-bromopyruvic acid-1-¹³C, which is commercially available, can be synthesized from a corresponding ¹³C-labeled pyruvic acid. The synthesis of specifically labeled pyruvic acid can be complex, but it provides the necessary starting material for producing ¹³C-labeled 3-BrPA for detailed metabolic and mechanistic investigations. nih.govmdpi.com These labeled compounds are critical for techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to track the fate of the molecule in biological systems.

Q & A

Q. What are the primary biochemical pathways influenced by bromopyruvic acid, and how can researchers design experiments to assess its mechanistic role?

this compound (3-BP) is a known inhibitor of hexokinase II, a key enzyme in glycolysis . To study its pathway-specific effects, researchers should:

  • Use enzyme activity assays (e.g., spectrophotometric monitoring of NADH oxidation) to quantify inhibition kinetics.
  • Employ cell culture models (e.g., cancer cell lines) under controlled oxygen conditions (normoxia vs. hypoxia) to assess metabolic shifts.
  • Validate findings with genetic knockdown models (e.g., siRNA targeting hexokinase II) to isolate 3-BP-specific effects .
  • Include positive controls (e.g., 2-deoxyglucose) and negative controls (untreated cells) to minimize confounding variables .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 210–220 nm) is standard for quantifying 3-BP in plasma or tissue homogenates .
  • Mass spectrometry (LC-MS/MS) improves specificity in lipid-rich samples, with a detection limit of ~0.1 µM .
  • Nuclear magnetic resonance (NMR) can track 3-BP’s metabolic fate via isotopic labeling (e.g., ¹³C or ²H) but requires high purity and concentration .
  • Validate methods using spiked recovery experiments (80–120% recovery range) to confirm accuracy in biological samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s antitumor activity?

Discrepancies in 3-BP’s efficacy (e.g., variable IC₅₀ values across cancer types) may arise from:

  • Experimental design flaws : Differences in cell line selection (e.g., glycolytic vs. oxidative phosphorylation-dependent tumors) .
  • Microenvironmental factors : Oxygen tension, pH, and extracellular matrix composition alter 3-BP uptake and potency .
  • Mitochondrial off-target effects : Use mitochondrial respiration assays (e.g., Seahorse XF Analyzer) to differentiate glycolytic inhibition from direct mitochondrial toxicity .
  • Address contradictions via meta-analysis of published dose-response data, applying statistical tools (e.g., random-effects models) to identify confounding variables .

Q. What methodologies are optimal for studying this compound’s role in combination therapies (e.g., with chemotherapeutics or immunomodulators)?

  • Synergy screening : Use the Chou-Talalay method (combination index <1 indicates synergy) to evaluate 3-BP paired with cisplatin or PD-1 inhibitors .
  • In vivo models : Orthotopic tumor models (e.g., murine hepatocellular carcinoma) allow assessment of tumor-specific metabolic reprogramming and immune infiltration .
  • Metabolomic profiling : Pair LC-MS with multivariate analysis (e.g., PCA or PLS-DA) to identify metabolic nodes enhanced by combination therapy .
  • Address toxicity via pharmacokinetic studies (e.g., plasma half-life, tissue distribution) in preclinical models .

Q. How can researchers validate the reproducibility of this compound’s reported effects across independent laboratories?

  • Standardize protocols for cell culture conditions (e.g., media glucose levels, passage number) and dosing regimens (e.g., bolus vs. continuous exposure) .
  • Share raw data (e.g., enzyme kinetics, metabolomics) in public repositories (e.g., MetaboLights) for cross-lab validation .
  • Conduct ring trials : Distribute identical 3-BP batches to multiple labs for parallel experimentation, analyzing inter-lab variability with ANOVA .

Methodological Considerations

Q. What strategies mitigate artifacts in this compound studies, particularly in redox-sensitive assays?

  • Artifact prevention : Pre-treat samples with antioxidants (e.g., catalase) to neutralize ROS generated during 3-BP exposure .
  • Blinded analysis : Ensure data collection and interpretation are performed by researchers unaware of treatment groups .
  • Control for pH shifts : Use buffered media (e.g., HEPES) to stabilize extracellular pH, as 3-BP is a weak acid .

Q. How should researchers address ethical and safety concerns when handling this compound in preclinical studies?

  • Follow institutional biosafety guidelines for carcinogen handling (e.g., PPE, fume hoods) and dispose of waste via certified protocols .
  • For in vivo studies, obtain IACUC approval and monitor animals for signs of systemic toxicity (e.g., weight loss, organ dysfunction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromopyruvic Acid
Reactant of Route 2
Bromopyruvic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.